molecular formula C7H10O B12058811 rel-(1R,4R)-Bicyclo[2.2.1]hept-5-en-2-ol

rel-(1R,4R)-Bicyclo[2.2.1]hept-5-en-2-ol

Cat. No.: B12058811
M. Wt: 110.15 g/mol
InChI Key: MKOSBHNWXFSHSW-JEAXJGTLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rel-(1R,4R)-Bicyclo[2.2.1]hept-5-en-2-ol: is a bicyclic organic compound with a unique structure that includes a seven-membered ring fused to a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-(1R,4R)-Bicyclo[2.2.1]hept-5-en-2-ol typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or xylene. The product is then purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. Catalysts and specific reaction conditions are fine-tuned to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: rel-(1R,4R)-Bicyclo[2.2.1]hept-5-en-2-ol can undergo oxidation reactions to form ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into various alcohols or hydrocarbons. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Halogenation using bromine (Br2) or chlorine (Cl2) is a common example.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: NaBH4, LiAlH4, H2/Pd

    Substitution: Br2, Cl2, SOCl2

Major Products Formed:

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, hydrocarbons

    Substitution: Halogenated derivatives

Scientific Research Applications

Chemistry: rel-(1R,4R)-Bicyclo[2.2.1]hept-5-en-2-ol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules, making it valuable in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential as a ligand in enzyme-catalyzed reactions. Its ability to interact with biological molecules makes it a candidate for drug development and biochemical studies.

Medicine: The compound’s derivatives are explored for their potential therapeutic properties. Research is ongoing to investigate its role in developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its stability and reactivity make it suitable for creating high-performance materials.

Mechanism of Action

The mechanism by which rel-(1R,4R)-Bicyclo[2.2.1]hept-5-en-2-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing the activity of these targets. Pathways involved may include signal transduction and metabolic processes, depending on the specific application.

Comparison with Similar Compounds

  • rel-(1R,2R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol
  • rel-(1R,2R,4R)-2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylate
  • rel-(1R,2R,4R)-7-oxobicyclo[2.2.1]hept-5-en-2-yl acetate

Comparison: rel-(1R,4R)-Bicyclo[221]hept-5-en-2-ol stands out due to its specific stereochemistry and reactivity While similar compounds share the bicyclic structure, the presence of different functional groups and stereochemistry can significantly alter their chemical behavior and applications For example, rel-(1R,2R,4R)-1,7,7-Trimethylbicyclo[22

Properties

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

IUPAC Name

(1R,4R)-bicyclo[2.2.1]hept-5-en-2-ol

InChI

InChI=1S/C7H10O/c8-7-4-5-1-2-6(7)3-5/h1-2,5-8H,3-4H2/t5-,6+,7?/m1/s1

InChI Key

MKOSBHNWXFSHSW-JEAXJGTLSA-N

Isomeric SMILES

C1[C@@H]2CC([C@H]1C=C2)O

Canonical SMILES

C1C2CC(C1C=C2)O

Origin of Product

United States

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